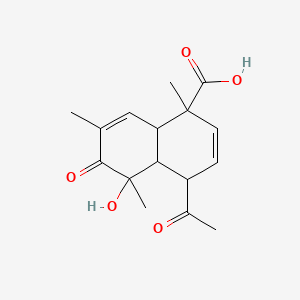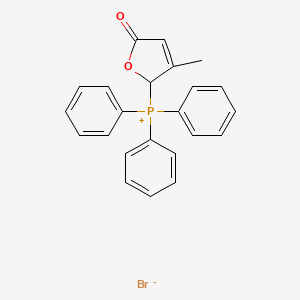![molecular formula C15H13NO4 B14600519 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole CAS No. 59925-91-6](/img/structure/B14600519.png)
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring fused with a nitrophenyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole typically involves the reaction of 3-nitrophenyl ethyl bromide with 1,3-benzodioxole under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[2-(4-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
- 5-[2-(2-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
- 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxane
Uniqueness
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the benzodioxole ring also imparts unique chemical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
59925-91-6 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
5-[2-(3-nitrophenyl)ethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H13NO4/c17-16(18)13-3-1-2-11(8-13)4-5-12-6-7-14-15(9-12)20-10-19-14/h1-3,6-9H,4-5,10H2 |
Clave InChI |
FRRUWYAFZXZMPS-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CCC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)

![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)






![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)

![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)
